molecular formula C20H19NOS B7431544 N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide

Cat. No.: B7431544
M. Wt: 321.4 g/mol
InChI Key: GRTPYCGBKFBTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid, and is involved in pain perception and inflammation. BCTC has been widely used as a tool compound to investigate the physiological and pathological roles of TRPV1 and to develop novel analgesics and anti-inflammatory agents.

Mechanism of Action

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations. This compound has been shown to inhibit capsaicin-induced currents in TRPV1-expressing cells with an IC50 of 0.8 μM, indicating high potency and selectivity. This compound has also been shown to inhibit TRPV1-mediated responses to heat and acid, but not to other TRP channels or voltage-gated ion channels.
Biochemical and physiological effects:
This compound has been shown to block TRPV1-mediated pain and inflammation in various animal models, including thermal hyperalgesia, mechanical allodynia, and carrageenan-induced paw edema. This compound has also been shown to inhibit TRPV1-mediated thermoregulation, leading to hypothermia in mice. This compound has been shown to have no significant effects on other physiological processes, such as cardiovascular and respiratory functions, at doses that block TRPV1-mediated responses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide in lab experiments include its high potency and selectivity for TRPV1, its well-established mechanism of action, and its availability as a commercial tool compound. The limitations of using this compound in lab experiments include its potential off-target effects on other ion channels or receptors, its poor solubility in aqueous solutions, and its potential toxicity at high doses or prolonged exposure.

Future Directions

For the research on N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide and TRPV1 include the development of novel TRPV1 antagonists with improved pharmacokinetic and pharmacodynamic properties, the investigation of the physiological and pathological roles of TRPV1 in various tissues and diseases, and the exploration of the therapeutic potential of TRPV1 antagonists in pain, inflammation, and other disorders.

Synthesis Methods

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide can be synthesized by the reaction of 1-benzylcyclobutanol with thionyl chloride to give 1-benzylcyclobutyl chloride, which is then reacted with 2-aminobenzothiazole in the presence of triethylamine and acetonitrile to afford this compound in good yield and purity.

Scientific Research Applications

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has been extensively used in scientific research to investigate the physiological and pathological roles of TRPV1. It has been shown to block TRPV1-mediated responses to various stimuli, including capsaicin, heat, and acid, in vitro and in vivo. This compound has been used to study the involvement of TRPV1 in pain perception, inflammation, thermoregulation, and other physiological processes. This compound has also been used to develop novel analgesics and anti-inflammatory agents that target TRPV1.

Properties

IUPAC Name

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c22-19(17-14-23-18-10-5-4-9-16(17)18)21-20(11-6-12-20)13-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTPYCGBKFBTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)NC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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